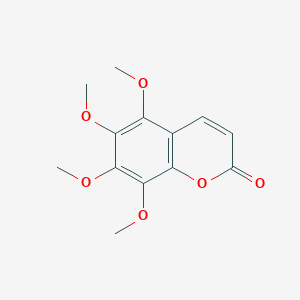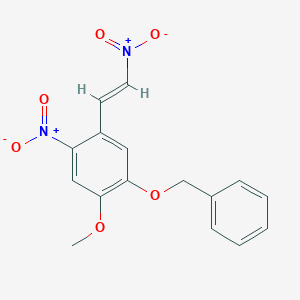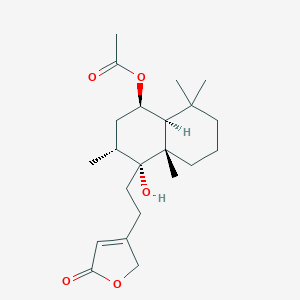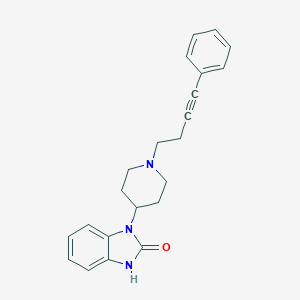
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is its potent anti-cancer properties. This makes it an attractive compound for cancer research. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce large quantities of the compound for lab experiments.
Future Directions
There are several future directions for the research on 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-. One of the major areas of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, more research is needed to explore the potential side effects of this compound and its safety for human use.
Synthesis Methods
The synthesis of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- involves a multistep process that includes the reaction of 4-phenylbut-3-yn-1-ol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under the influence of a palladium catalyst. This reaction results in the formation of 1-(4-phenylbut-3-ynyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which is further reacted with 1-piperidin-4-yl-1H-benzo[d]imidazol-2(3H)-one to yield 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-.
Scientific Research Applications
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
properties
CAS RN |
100466-03-3 |
|---|---|
Product Name |
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- |
Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26) |
InChI Key |
WBCKSDLJLBWFPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Other CAS RN |
100466-03-3 |
synonyms |
1-[1-(4-Phenyl-3-butynyl)-4-piperidinyl]-1H-benzimidazol-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






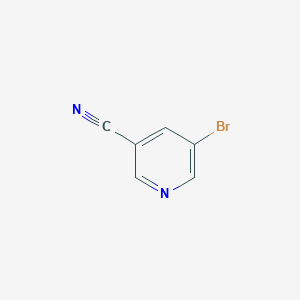
![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
